- Synthesis of Pyrrolnitrin and Related Halogenated PhenylpyrrolesOrganic Letters, 2009, 11(5), 1051-1054,
Cas no 93224-85-2 (2-Bromo-6-chlorobenzoic acid)

2-Bromo-6-chlorobenzoic acid structure
Nombre del producto:2-Bromo-6-chlorobenzoic acid
Número CAS:93224-85-2
MF:C7H4BrClO2
Megavatios:235.462460517883
MDL:MFCD00672929
CID:61611
PubChem ID:33125
2-Bromo-6-chlorobenzoic acid Propiedades químicas y físicas
Nombre e identificación
-
- 2-Bromo-6-chlorobenzoic acid
- 2-Brom-6-chlor-benzoesaeure
- 2-bromo-6-chloro-benzoic acid
- 2-Chlor-6-brom-benzoesaeure
- 2-chloro-6-bromobenzoic acid
- 6-bromo-2-chloroBenzoic acid
- NSC 190301
- 2-Bromo-6-chlorobenzoicacid
- Benzoic acid, 2-bromo-6-chloro-
- NSC190301
- PubChem4048
- 2-Chloro-6-bromobenzoic
- KSC494E9P
- URGXUQODOUMRFP-UHFFFAOYSA-N
- BBL025943
- WT2238
- SBB064721
- STL367210
- 2-Bromo-6-chlorobenzoic acid (ACI)
- CS-W012889
- J-508441
- 2-Bromo-6-chlorobenzoic acid; NSC 190301
- AC-26004
- DB-006019
- SCHEMBL696250
- AKOS004115240
- SY023708
- TS-03316
- MB01394
- DTXSID40275018
- MFCD00672929
- NSC-190301
- 93224-85-2
- 2-Bromo-6-chlorobenzoic acid, 97%
- EN300-109511
-
- MDL: MFCD00672929
- Renchi: 1S/C7H4BrClO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)
- Clave inchi: URGXUQODOUMRFP-UHFFFAOYSA-N
- Sonrisas: O=C(C1C(Br)=CC=CC=1Cl)O
Atributos calculados
- Calidad precisa: 233.90832g/mol
- Carga superficial: 0
- XLogP3: 1.7
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Cuenta de enlace giratorio: 1
- Masa isotópica única: 233.90832g/mol
- Masa isotópica única: 233.90832g/mol
- Superficie del Polo topológico: 37.3Ų
- Recuento de átomos pesados: 11
- Complejidad: 163
- Recuento atómico isotópico: 0
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de unidades de unión covalente: 1
- Recuento de constructos de variantes mutuas: nothing
- Carga superficial: 0
Propiedades experimentales
- Color / forma: No data available
- Denso: 1.809
- Punto de fusión: 145.0 and le 149.0 deg-C
- Punto de ebullición: 315.9±27.0 °C at 760 mmHg
- Punto de inflamación: 144.8±23.7 °C
- índice de refracción: 1.621
- PSA: 37.30000
- Logp: 2.80070
2-Bromo-6-chlorobenzoic acid Información de Seguridad
-
Símbolo:
- Promover:warning
- Palabra de señal:Danger
- Instrucciones de peligro: H315-H319
- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Número de transporte de mercancías peligrosas:UN 2811 6.1 / PGIII
- Wgk Alemania:2
- Código de categoría de peligro: 25-36/37/38
- Instrucciones de Seguridad: 26-45
-
Señalización de mercancías peligrosas:
- Nivel de peligro:IRRITANT
- Grupo de embalaje:Ⅲ
- Condiciones de almacenamiento:Store at room temperature
2-Bromo-6-chlorobenzoic acid Datos Aduaneros
- Código HS:2916399090
- Datos Aduaneros:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Bromo-6-chlorobenzoic acid PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B83610-5g |
2-Bromo-6-chlorobenzoic acid |
93224-85-2 | 98% | 5g |
¥60.0 | 2022-10-09 | |
Chemenu | CM158731-100g |
2-Bromo-6-chlorobenzoic acid |
93224-85-2 | 95% | 100g |
$132 | 2022-06-09 | |
TRC | B682535-5g |
2-Bromo-6-chlorobenzoic Acid |
93224-85-2 | 5g |
$ 173.00 | 2023-09-08 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H32269-5g |
2-Bromo-6-chlorobenzoic acid, 98% |
93224-85-2 | 98% | 5g |
¥4228.00 | 2023-02-07 | |
eNovation Chemicals LLC | D403528-500g |
2-Bromo-6-chlorobenzoic acid |
93224-85-2 | 97% | 500g |
$1500 | 2024-06-05 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B139453-10g |
2-Bromo-6-chlorobenzoic acid |
93224-85-2 | ≥98% | 10g |
¥76.90 | 2023-09-04 | |
Enamine | EN300-109511-0.25g |
2-bromo-6-chlorobenzoic acid |
93224-85-2 | 95% | 0.25g |
$19.0 | 2023-10-27 | |
Enamine | EN300-109511-0.1g |
2-bromo-6-chlorobenzoic acid |
93224-85-2 | 95% | 0.1g |
$19.0 | 2023-10-27 | |
eNovation Chemicals LLC | D507783-25g |
2-BroMo-6-chlorobenzoic acid |
93224-85-2 | 97% | 25g |
$160 | 2024-05-24 | |
Matrix Scientific | 026302-5g |
2-Bromo-6-chlorobenzoic acid, 98% |
93224-85-2 | 98% | 5g |
$12.00 | 2023-09-11 |
2-Bromo-6-chlorobenzoic acid Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 -78 °C; 2 h, -78 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 -78 °C; 2 h, -78 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 2 h, -78 °C
1.2 15 min, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 15 min, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Acylpiperidine compounds as renin inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases associated with aspartic protease activity, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; rt → -40 °C; 2 h, -40 °C
1.2 1 h, -40 °C
1.2 1 h, -40 °C
Referencia
- Regioselective halogen-metal exchange reaction of 3-substituted 1,2-dibromo arenes: the synthesis of 2-substituted 5-bromobenzoic acidsSynlett, 2006, (12), 1948-1952,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; -40 °C
1.2 -
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 -
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Halogen-metal exchange of 3-substituted 1,2-dibromoarenes: the use of long-range JCH coupling constants to determine regiochemistryMagnetic Resonance in Chemistry, 2006, 44(11), 1041-1043,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 -
1.2 -
Referencia
- Synthesis of 1-Substituted FluorenonesPolycyclic Aromatic Compounds, 2016, 36(5), 697-715,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , sec-Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 0.5 h, -78 °C
1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrachloroethane , Hydrochloric acid , Water Solvents: Tetrahydrofuran ; -78 °C; -78 °C → rt; acidified, rt
1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrachloroethane , Hydrochloric acid , Water Solvents: Tetrahydrofuran ; -78 °C; -78 °C → rt; acidified, rt
Referencia
- Ortholithiation of unprotected benzoic acids: application for novel 2-chloro-6-substituted benzoic acid synthesesSynthetic Communications, 2005, 35(6), 799-806,
Métodos de producción 7
Condiciones de reacción
Referencia
- Preparation of novel phenylalanine derivatives as inhibitors of integrin α4, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C
1.2 15 min, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 15 min, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Piperidinyl pyrrolidinyl methanone compounds as renin inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases associated with aspartic protease activity, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 20 min, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 20 min, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Preparation of substituted benzoylpiperidine derivatives and analogs as renin inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0.5 h, -77 °C; 4 h, -75 °C
1.2 -70 °C; 5.5 h, -70 °C → 20 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 40 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 0.5
1.2 -70 °C; 5.5 h, -70 °C → 20 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 40 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 0.5
Referencia
- Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoateOrganic Process Research & Development, 2005, 9(6), 764-767,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
1.2 20 min, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 20 min, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Preparation of substituted carbonylpiperidine derivatives as renin inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Butyllithium , 2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran , Hexane ; -78 °C; 2 h, -78 °C
1.2 -78 °C → rt
1.2 -78 °C → rt
Referencia
- Preparation of N-biphenylmethyl cycloalkanecarboxamides as bradykinin antagonists for treatment of conditions associated with the bradykinin B1 pathway., World Intellectual Property Organization, , ,
Métodos de producción 13
Condiciones de reacción
Referencia
- The acidifying effects of chlorine and bromine: little differenceTetrahedron Letters, 1997, 38(9), 1559-1562,
Métodos de producción 14
Condiciones de reacción
Referencia
- Preparation of novel phenylalanine derivatives as α4 integrin inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 15
Condiciones de reacción
Referencia
- Preparation of novel phenylalanine derivatives having α4 integrin-inhibitory activity, World Intellectual Property Organization, , ,
2-Bromo-6-chlorobenzoic acid Raw materials
2-Bromo-6-chlorobenzoic acid Preparation Products
2-Bromo-6-chlorobenzoic acid Literatura relevante
-
F. P. Doyle,J. H. C. Nayler,H. R. J. Waddington,J. C. Hanson,G. R. Thomas J. Chem. Soc. 1963 497
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:93224-85-2)2-Bromo-6-chlorobenzoic acid

Pureza:99%
Cantidad:500g
Precio ($):526.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:93224-85-2)2-Bromo-6-chlorobenzoic acid

Pureza:99.9%
Cantidad:200kg
Precio ($):Informe